molecular formula C17H14N2O B14453809 6-Methyl-1,4-diphenylpyrimidin-2-one CAS No. 74152-13-9

6-Methyl-1,4-diphenylpyrimidin-2-one

Cat. No.: B14453809
CAS No.: 74152-13-9
M. Wt: 262.30 g/mol
InChI Key: JSWWHSFRAIRVLZ-UHFFFAOYSA-N
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Description

6-Methyl-1,4-diphenylpyrimidin-2-one is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,4-diphenylpyrimidin-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of benzaldehyde with acetophenone in the presence of ammonium acetate and acetic acid. The reaction mixture is heated to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,4-diphenylpyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-Methyl-1,4-diphenylpyrimidin-2-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in developing new pharmaceuticals, particularly for treating infections and cancer.

    Industry: It is used in the synthesis of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 6-Methyl-1,4-diphenylpyrimidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine: The parent compound with a simpler structure.

    1,4-Diphenylpyrimidine: Lacks the methyl group at position 6.

    6-Methylpyrimidine: Lacks the phenyl groups at positions 1 and 4.

Uniqueness

6-Methyl-1,4-diphenylpyrimidin-2-one is unique due to the presence of both methyl and phenyl groups, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

74152-13-9

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

6-methyl-1,4-diphenylpyrimidin-2-one

InChI

InChI=1S/C17H14N2O/c1-13-12-16(14-8-4-2-5-9-14)18-17(20)19(13)15-10-6-3-7-11-15/h2-12H,1H3

InChI Key

JSWWHSFRAIRVLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=O)N1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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